(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid is a complex organic compound that features multiple functional groups, including hydroxyl, carboxylic acid, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with simple sugars or imidazole derivatives.
Functional Group Transformations:
Reaction Conditions: Typical conditions could include the use of protecting groups, specific solvents, and catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch vs. Continuous Processes: Determining the most efficient production method.
Purification Techniques: Utilizing crystallization, chromatography, or other purification methods to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole moiety might interact with enzymes, potentially serving as an inhibitor.
Metabolic Studies: Its metabolic pathways could be studied to understand its biological effects.
Medicine
Drug Development:
Therapeutic Agents: Possible use as a therapeutic agent for specific diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Biotechnology: Use in biotechnological processes and product development.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid would involve its interaction with molecular targets such as enzymes or receptors. The imidazole ring may play a crucial role in binding to active sites, while the hydroxyl and carboxylic acid groups could participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-imidazol-2-yl)sulfanyloxane-2-carboxylic acid: Similar structure but with a different substituent on the imidazole ring.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)thiooxane-2-carboxylic acid: Similar but with a thioether linkage instead of a sulfanyl group.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O6S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4-,5-,6+,7-,9-/m0/s1 |
InChI Key |
KENJCTIXBHPRDX-MNDKRXPHSA-N |
Isomeric SMILES |
CN1C=CN=C1S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.